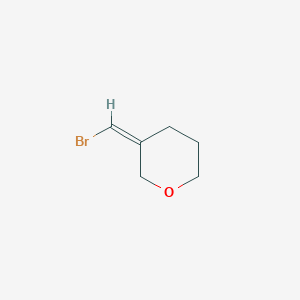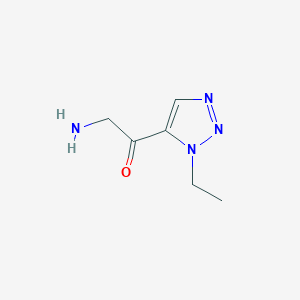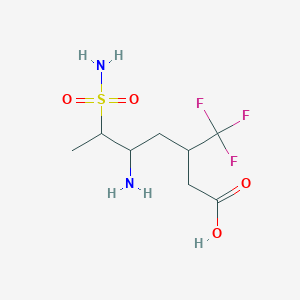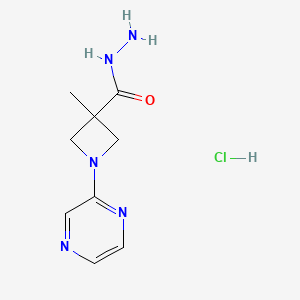
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C9H14ClN5O and a molecular weight of 243.69 g/mol This compound is notable for its unique structure, which includes an azetidine ring, a pyrazine moiety, and a carbohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride typically involves the reaction of 3-methyl-1-(pyrazin-2-yl)azetidine with carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol: Similar structure but lacks the carbohydrazide group.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Different substituents on the azetidine ring.
Uniqueness
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is unique due to its combination of an azetidine ring, a pyrazine moiety, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C9H14ClN5O |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C9H13N5O.ClH/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7;/h2-4H,5-6,10H2,1H3,(H,13,15);1H |
Clave InChI |
ZNKUBOFMORTSTK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=NC=CN=C2)C(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)


![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
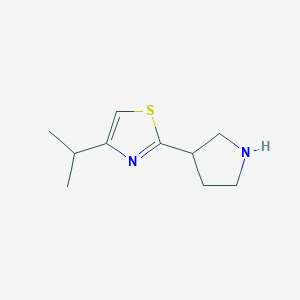
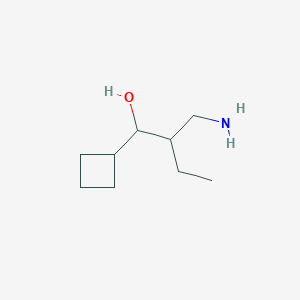
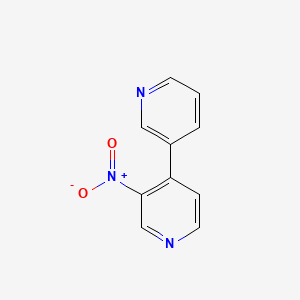
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
